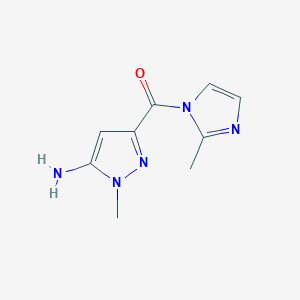![molecular formula C25H32N4O3 B2782043 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide CAS No. 2034534-31-9](/img/structure/B2782043.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic molecule, structured around a dioxo-isoquinoline core. The incorporation of piperazinyl and neopentylacetamide groups imbues it with unique chemical properties. These structural elements allow it to play roles in various biochemical processes, potentially making it valuable in fields like pharmacology and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Creating this compound generally involves several key steps:
Starting Materials: : The synthesis typically begins with the procurement of 1,3-dioxo-1H-benzo[de]isoquinoline, ethyl piperazine, and neopentylamine.
Reaction Conditions
Step 1: : Formation of the intermediate involves a reaction between 1,3-dioxo-1H-benzo[de]isoquinoline and ethyl piperazine under reflux conditions in a solvent like toluene.
Step 2: : Introducing neopentylamine in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) leads to the final product.
Industrial Production Methods
Scaling this synthesis to an industrial level would necessitate optimizing these reactions for efficiency, yield, and cost-effectiveness. Automated batch reactors and continuous flow systems could be employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound’s piperazine ring and dioxo groups may participate in redox reactions, potentially altering its biological activity.
Substitution Reactions: : The amide and piperazine nitrogen atoms are reactive centers for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halide sources (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
These reactions can lead to derivatives with modified electronic properties, which may affect their binding affinity in biological systems or their physical properties in materials science applications.
Wissenschaftliche Forschungsanwendungen
This compound is being investigated for its potential across multiple domains:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Studying its interaction with biological macromolecules, potentially as a ligand for proteins.
Medicine: : Exploring its potential as a pharmaceutical agent, given its complex structure which may offer specificity in binding to biological targets.
Industry: : Utilized in the development of advanced materials, possibly in coatings or polymers that require specific chemical functionalities.
Wirkmechanismus
Effects and Molecular Targets
Mechanism: : The compound can interact with cellular proteins, potentially inhibiting or activating various biochemical pathways. Its mechanism is hypothesized to involve binding to active sites or modulating enzymatic activity.
Pathways: : It may affect signal transduction pathways, including those involved in cell growth, apoptosis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similar Compounds
Comparison: : Compared to similar compounds such as N-(2-(4-(2-oxo-1,2-dihydroisoquinolin-1-yl)ethyl)piperazin-1-yl)-N-ethylacetamide , our compound features an additional neopentyl group, which may enhance its steric hindrance and electronic properties, influencing its biological activity and physical characteristics.
Similar Compounds
2-(4-(2-(1,2-dioxo-2H-indole-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide: .
N-(2-(4-(2-oxo-1,2-dihydroisoquinolin-1-yl)ethyl)piperazin-1-yl)-N-propylacetamide: .
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide . If there’s anything more you’d like to delve into, feel free to let me know!
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-25(2,3)17-26-21(30)16-28-12-10-27(11-13-28)14-15-29-23(31)19-8-4-6-18-7-5-9-20(22(18)19)24(29)32/h4-9H,10-17H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUSCWINSRSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
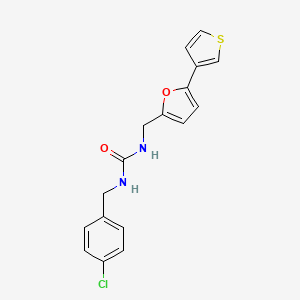
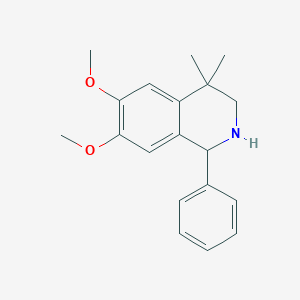
![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)

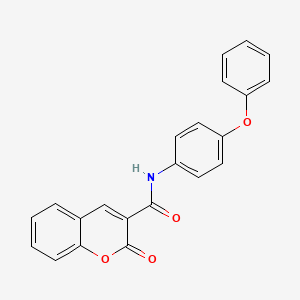
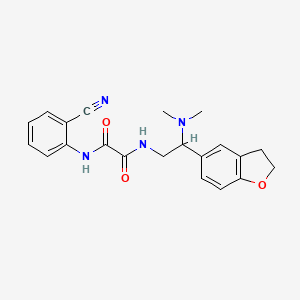
![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)
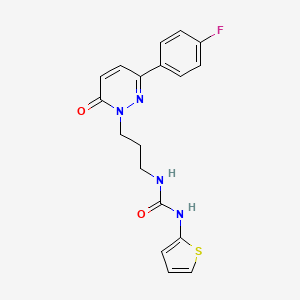
![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)
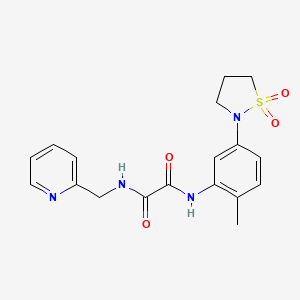
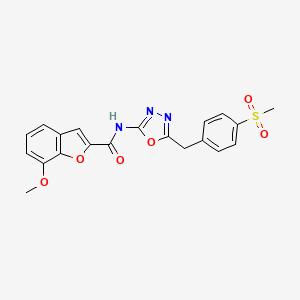
![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
